N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.: 1252902-18-3
Cat. No.: VC11972235
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252902-18-3 |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H24N2O4/c1-3-27-19-6-4-5-15(11-19)13-22-21(25)16-12-20(24)23(14-16)17-7-9-18(26-2)10-8-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25) |
| Standard InChI Key | NPSIFDKTOJLRER-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-[(3-Ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide belongs to the pyrrolidinone class, featuring a five-membered lactam ring (pyrrolidinone) substituted at positions 1, 3, and 5. The compound’s IUPAC name reflects its substituents:
-
1-(4-Methoxyphenyl): A methoxy group (-OCH) at the para position of a benzene ring attached to the pyrrolidinone’s nitrogen.
-
N-[(3-Ethoxyphenyl)methyl]: An ethoxy group (-OCHCH) at the meta position of a benzyl moiety linked to the lactam’s carboxamide nitrogen.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1252902-18-3 | |
| Molecular Formula | ||
| Molecular Weight | 368.4 g/mol | |
| Density | Not Available | |
| Melting/Boiling Points | Not Available |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational models predict key features:
-
The pyrrolidinone ring adopts a semi-planar conformation due to conjugation between the amide and lactam groups.
-
Methoxy and ethoxy substituents introduce steric hindrance, potentially affecting binding interactions in biological systems .
Synthesis and Manufacturing Considerations
| Step | Reagents | Function |
|---|---|---|
| 1 | 4-Methoxyphenylglycine, DCC | Cyclization/amide formation |
| 2 | 3-Ethoxybenzyl chloride, KCO | Alkylation |
Challenges in Optimization
-
Steric Effects: Bulky substituents may hinder reaction yields, necessitating optimized temperatures or catalysts .
-
Purification: Polar functional groups (amide, ether) complicate chromatographic separation .
| Compound | Target | Predicted (nM) | Source |
|---|---|---|---|
| CHEMBL1229259 | Tmprss2 | 5.51 | |
| Target Compound (Modeled) | Tmprss2 | ~7.2 (Estimated) | – |
Applications in Materials Science
Polymer Modification
The compound’s rigid pyrrolidinone core and aromatic substituents suggest utility in:
-
High-Performance Polymers: Enhancing thermal stability in polyamides or polyimides.
-
Liquid Crystals: Ethoxy groups may promote mesophase formation through intermolecular π-π stacking.
Catalysis
The carboxamide group could act as a ligand in transition metal catalysts, facilitating reactions like Suzuki-Miyaura couplings.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Developing scalable routes with >70% yield.
-
In Vitro Assays: Screening against Tmprss2, Factor XI, and viral spike proteins.
-
ADMET Profiling: Assessing bioavailability and metabolic stability.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume